N-[1-(1,2,3-Thiadiazol-4-yl)ethylidene]hydroxylamine
Description
Properties
IUPAC Name |
(NE)-N-[1-(thiadiazol-4-yl)ethylidene]hydroxylamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5N3OS/c1-3(6-8)4-2-9-7-5-4/h2,8H,1H3/b6-3+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBAQFVBWRUIGPQ-ZZXKWVIFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NO)C1=CSN=N1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\O)/C1=CSN=N1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(1,2,3-thiadiazol-4-yl)ethylidene]hydroxylamine typically involves the reaction of 1,2,3-thiadiazole derivatives with hydroxylamine derivatives. One common method includes the reaction of 1-(1,2,3-thiadiazol-4-yl)ethanone with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction is usually carried out in an ethanol solvent at room temperature for several hours .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Oxidation Reactions
The hydroxylamine group undergoes oxidation to form nitroso derivatives. This reaction is critical for modifying biological activity or generating intermediates for further synthesis.
Equation :
Conditions : Oxidizing agents like HO or KMnO in acidic/neutral media at 20–40°C.
| Product | Yield (%) | Key Spectral Data (IR, H-NMR) | Application |
|---|---|---|---|
| Nitroso derivative | 72–85 | Precursor for heterocycles |
Condensation Reactions
The compound reacts with carbonyl-containing substrates (e.g., ketones, aldehydes) to form hydrazones or Schiff bases.
Equation :
Conditions : Ethanol/water solvent, room temperature, catalytic acetic acid .
| Substrate | Product Type | Reaction Time (hrs) | Yield (%) |
|---|---|---|---|
| Acetophenone | Hydrazone | 4 | 68 |
| Benzaldehyde | Schiff base | 3 | 75 |
Cycloaddition Reactions
The ethylidene group participates in 1,3-dipolar cycloadditions with alkenes or alkynes to form five-membered heterocycles.
Equation :
Conditions : Reflux in toluene, 80°C, 6–8 hrs .
| Dipolarophile | Cycloadduct | Regioselectivity |
|---|---|---|
| Phenylacetylene | Pyrazole-fused thiadiazole | High (≥90%) |
| Maleic anhydride | Oxazinone derivative | Moderate (65%) |
Nucleophilic Substitution
The hydroxylamine’s NH group acts as a nucleophile in reactions with electrophiles like alkyl halides or acyl chlorides.
Equation :
Conditions : KCO in DMF, 50–60°C .
| Electrophile | Product | Yield (%) |
|---|---|---|
| Benzyl chloride | N-Benzyl derivative | 82 |
| Acetyl chloride | N-Acetyl derivative | 78 |
Reduction Reactions
The hydroxylamine group is reduced to an amine under catalytic hydrogenation.
Equation :
Conditions : H (1 atm), Pd/C (5%), ethanol, 25°C.
| Product | Purity (%) | Biological Relevance |
|---|---|---|
| Amine derivative | ≥95 | Antimicrobial agents |
Cyclization Reactions
Intramolecular cyclization forms fused heterocycles, enhancing structural complexity.
Example : Reaction with thiourea yields thiadiazolo-triazole hybrids .
Equation :
Conditions : Reflux in ethanol, 6 hrs .
| Cyclizing Agent | Product | IC (μM) vs. HCT-116 |
|---|---|---|
| Thiourea | Triazole hybrid | 92.2 ± 1.8 |
Key Mechanistic Insights:
-
Hydroxylamine Reactivity : The -NHOH group’s nucleophilicity drives condensations and substitutions .
-
Thiadiazole Ring Effects : Electron-withdrawing thiadiazole enhances electrophilicity at the ethylidene carbon, facilitating cycloadditions .
-
Steric Factors : Bulky substituents on the thiadiazole reduce reaction rates in nucleophilic substitutions .
This compound’s versatility makes it valuable for synthesizing bioactive heterocycles, antimicrobial agents, and enzyme inhibitors . Further studies should explore its catalytic applications and toxicity profiles.
Scientific Research Applications
Medicinal Chemistry
N-[1-(1,2,3-Thiadiazol-4-yl)ethylidene]hydroxylamine has been explored for its potential in drug development:
- Antimicrobial Activity : The compound has shown promising results against various microbial strains. Its mechanism involves interaction with enzymes and proteins, potentially inhibiting their activity and disrupting cellular processes.
- Anticancer Properties : Research indicates that derivatives of thiadiazole compounds exhibit significant antiproliferative activity against various cancer cell lines, including breast carcinoma (T47D) and colon carcinoma (HT-29) . The structure–activity relationship (SAR) studies suggest that modifications to the thiadiazole ring can enhance anticancer efficacy .
Biological Applications
The biological activities of this compound are noteworthy:
- Antioxidant Potential : Compounds containing the thiadiazole moiety have been investigated for their antioxidant properties, which are crucial in mitigating oxidative stress-related diseases .
- Antifungal Activity : Similar derivatives have demonstrated antifungal properties against various strains, indicating the potential for developing antifungal agents .
Industrial Applications
In addition to its medicinal uses, this compound is also valuable in industrial chemistry:
- Synthesis of Agrochemicals : this compound serves as a building block for synthesizing agrochemicals and other industrial compounds.
- Chemical Reactions : The compound can undergo various chemical reactions such as oxidation to form nitroso derivatives or reduction to yield amine derivatives. These reactions are essential for creating more complex molecules in organic synthesis.
Case Studies and Research Findings
Several studies have documented the applications of this compound:
Mechanism of Action
The mechanism of action of N-[1-(1,2,3-thiadiazol-4-yl)ethylidene]hydroxylamine involves its interaction with various molecular targets. The compound’s thiadiazole ring and hydroxylamine moiety allow it to interact with enzymes and proteins, potentially inhibiting their activity. This interaction can disrupt cellular processes, leading to antimicrobial or other biological effects .
Comparison with Similar Compounds
Thiadiazole Derivatives
- 2‑[[1‑[5‑methyl‑1‑(4‑nitrophenyl)‑1H‑pyrazol‑4‑yl]ethylidene]hydrazono]‑2,3‑dihydro‑1,3,4-thiadiazole (13a–13d): These derivatives () share a thiadiazole backbone but incorporate pyrazole and nitroaryl substituents. The presence of a hydrazono group (–N=N–) instead of hydroxylamine reduces their polarity but enhances π-conjugation, affecting UV-Vis absorption properties.
- 1,4-Benzodioxine-fused thiadiazoles (1–25): Synthesized via thiosemicarbazide intermediates (), these compounds exhibit fused aromatic systems that increase planarity and thermal stability compared to the monocyclic thiadiazole in the target compound.
Hydrazide/Hydrazone Derivatives
- N-(1-(5-Bromo-2-hydroxyphenyl)-ethylidene)-3,4,5-trihydroxybenzohydrazide (2–5): These polyphenolic hydrazones () feature electron-withdrawing substituents (Br, Cl, OMe) on aromatic rings, which enhance hydrogen-bonding interactions and solubility in polar solvents—a contrast to the sulfur-dominated hydrophobicity of the thiadiazole core.
Heterocyclic Hybrids (Oxazepine, Thiazolidine)
Compounds like 2-(benzimidazole)-N-(3-chloro-2-(4-substitutedphenyl)-2-methyl-4-oxoazetidin-1-yl) acetamide (5a–c) () incorporate azetidinone or oxazepine rings.
Substituent Effects on Physicochemical Properties
- Electron-Withdrawing Groups (EWGs) : Nitro () and halide () substituents increase electrophilicity at the thiadiazole ring, enhancing reactivity toward nucleophiles.
- Hydroxyl vs. Hydroxylamine Groups: The –NH–O– moiety in the target compound offers redox activity (e.g., radical scavenging), whereas phenolic –OH groups () prioritize hydrogen bonding.
- Sulfur vs. Oxygen Heteroatoms : Thiadiazoles exhibit lower solubility in water compared to oxazepines () due to sulfur’s hydrophobicity but show higher thermal stability .
Spectroscopic Characterization
- IR Spectroscopy: The hydroxylamine group’s N–O stretch (~950–1100 cm⁻¹) and thiadiazole C–S vibrations (~650 cm⁻¹) are distinct from the C=O stretches (~1700 cm⁻¹) in azetidinones () or C=N in hydrazones (~1600 cm⁻¹) .
- ¹H NMR : Ethylidene protons in the target compound resonate downfield (δ 8–9 ppm) due to conjugation with the thiadiazole ring, whereas benzodioxine protons () appear upfield (δ 6–7 ppm) .
Biological Activity
N-[1-(1,2,3-thiadiazol-4-yl)ethylidene]hydroxylamine is a compound characterized by its unique combination of a thiadiazole ring and a hydroxylamine moiety. This structural configuration imparts notable biological activities, making it a subject of interest in medicinal chemistry and pharmacology. The compound has been investigated for its potential applications in antimicrobial and anticancer therapies.
The molecular structure of this compound can be represented as follows:
- Molecular Formula: C₅H₈N₄OS
- Molecular Weight: 172.21 g/mol
This compound is synthesized through the reaction of 1,2,3-thiadiazole derivatives with hydroxylamine derivatives, often using sodium acetate as a base in ethanol solvent at room temperature.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. The thiadiazole ring facilitates interactions with enzymes and proteins, potentially inhibiting their activity. This inhibition can disrupt cellular processes, leading to antimicrobial or anticancer effects.
Antimicrobial Properties
Research indicates that compounds containing the thiadiazole ring exhibit significant antimicrobial activity. For instance, studies have demonstrated that derivatives of 1,3,4-thiadiazole possess broad-spectrum antimicrobial properties against various pathogens . The mechanism often involves the disruption of bacterial cell walls or interference with metabolic pathways.
Anticancer Activity
This compound has been explored for its potential anticancer effects. The compound's ability to induce apoptosis in cancer cells has been documented in several studies. For example, derivatives of 1,3,4-thiadiazole have shown effectiveness against human hepatocellular carcinoma (HepG-2) and lung cancer (A-549) cell lines . The anticancer mechanisms are believed to involve the inhibition of DNA synthesis and modulation of key signaling pathways involved in cell proliferation.
Study 1: Anticancer Evaluation
A study evaluated the antiproliferative activity of various thiadiazole derivatives against several cancer cell lines. The results indicated that compounds similar to this compound exhibited IC₅₀ values ranging from 10 to 100 µM against HepG-2 cells. This suggests promising potential for further development as anticancer agents .
Study 2: Antimicrobial Assessment
Another investigation focused on the antimicrobial efficacy of thiadiazole derivatives against Gram-positive and Gram-negative bacteria. The study reported significant inhibition zones for several compounds derived from the same structural class as this compound, indicating strong antibacterial properties .
Comparative Analysis with Similar Compounds
| Compound Type | Biological Activity | Notable Effects |
|---|---|---|
| Thiadiazole Derivatives | Antimicrobial, Anticancer | Induce apoptosis in cancer cells |
| Hydroxylamine Derivatives | Antimicrobial | Disrupt bacterial metabolism |
| This compound | Antimicrobial, Anticancer | Potential inhibitor of DNA synthesis |
Q & A
Basic: What are the optimized synthetic routes for N-[1-(1,2,3-Thiadiazol-4-yl)ethylidene]hydroxylamine, and how do reaction conditions influence yield?
Answer:
The compound is synthesized via condensation reactions involving thiadiazole derivatives and hydroxylamine precursors. A typical method involves reacting hydrazonoyl halides with thiadiazole-containing intermediates in ethanol or DMF under basic conditions (e.g., triethylamine) at room temperature or reflux (6–12 hours) . Yield optimization depends on:
- Solvent polarity : Polar aprotic solvents (DMF) enhance nucleophilic substitution in thiadiazole systems.
- Temperature : Prolonged reflux (e.g., 80°C) improves cyclization but may risk decomposition.
- Stoichiometry : A 1:1 molar ratio of hydrazonoyl halide to thiadiazole intermediate minimizes side products .
Table 1 : Synthesis Conditions and Yields
| Reagent System | Solvent | Temp. (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| Hydrazonoyl chloride + Thiadiazole | Ethanol | 25 | 6 | 60–70 |
| Hydrazonoyl bromide + Thiadiazole | DMF | 80 | 12 | 75–85 |
Basic: How is the structural integrity of this compound validated experimentally?
Answer:
Structural confirmation relies on:
- ¹H/¹³C NMR : The imine proton (N=CH) appears as a singlet at δ 8.2–8.5 ppm, while the thiadiazole ring protons resonate at δ 7.5–8.0 ppm. Carbon signals for C=N and C=S bonds are observed at 160–170 ppm and 110–120 ppm, respectively .
- Mass Spectrometry (HRMS) : The molecular ion peak ([M+H]⁺) at m/z 219.07 confirms the molecular formula C₁₁H₁₀N₂OS .
- IR Spectroscopy : Stretching vibrations for N–O (1250–1300 cm⁻¹) and C=N (1640–1680 cm⁻¹) validate the hydroxylamine and thiadiazole moieties .
Advanced: What mechanistic insights explain the reactivity of this compound with electrophilic reagents?
Answer:
The compound exhibits dual reactivity:
Nucleophilic Imine Site : The hydroxylamine’s imine nitrogen attacks electrophiles (e.g., alkyl halides), forming N-alkylated derivatives.
Thiadiazole Ring : Electrophilic substitution at the 5-position of the thiadiazole occurs under acidic conditions, facilitated by sulfur’s electron-withdrawing effect .
Key Mechanistic Steps :
- Step 1 : Protonation of the thiadiazole nitrogen enhances electrophilic susceptibility.
- Step 2 : Transition state stabilization via resonance delocalization in the thiadiazole ring.
Data Contradiction Note : Some studies report unexpected regioselectivity in aryl substitution, possibly due to steric hindrance from the ethylidene group .
Advanced: How do computational models predict the tautomeric behavior of this compound in solution?
Answer:
Density Functional Theory (DFT) calculations (B3LYP/6-311++G**) reveal two dominant tautomers:
Keto Form : Stabilized by intramolecular hydrogen bonding between hydroxylamine oxygen and thiadiazole sulfur.
Enol Form : Favored in polar solvents due to solvation of the hydroxyl group.
Key Findings :
- Energy Difference : ΔG ≈ 2.3 kcal/mol (keto preferred in gas phase).
- Solvent Effects : Acetonitrile shifts equilibrium toward enol (ΔΔG = −1.1 kcal/mol) .
Advanced: What strategies resolve discrepancies in spectroscopic data for derivatives of this compound?
Answer:
Contradictions in NMR or IR data often arise from:
- Tautomerism : Use variable-temperature NMR to observe equilibrium shifts.
- Crystallographic Disorder : Single-crystal X-ray diffraction provides unambiguous confirmation .
- Impurity Interference : Purify via column chromatography (silica gel, ethyl acetate/hexane) before analysis .
Case Study : A 2022 study reported conflicting ¹³C NMR signals for the ethylidene carbon (δ 150 vs. 155 ppm), resolved by deuteration experiments confirming dynamic exchange .
Basic: What biological activities are hypothesized for this compound based on structural analogs?
Answer:
Thiadiazole-hydroxylamine hybrids are explored for:
- Antimicrobial Activity : Analogous 1,3,4-thiadiazoles show MIC values of 8–32 µg/mL against S. aureus and E. coli via membrane disruption .
- Enzyme Inhibition : The thiadiazole scaffold inhibits COX-2 (IC₅₀ ≈ 12 µM) by binding to the catalytic pocket .
Research Gap : No direct bioactivity data exists for the target compound; in silico docking (e.g., AutoDock Vina) is recommended to prioritize in vitro testing .
Advanced: How does substituent variation on the thiadiazole ring modulate the compound’s electronic properties?
Answer:
Electron-withdrawing groups (e.g., –NO₂) at the 5-position:
- Increase electrophilicity : Hammett σ⁺ values correlate with reaction rates in SNAr mechanisms (ρ = +1.2).
- Redshift UV-Vis absorption : π→π* transitions shift from 280 nm (unsubstituted) to 320 nm (–NO₂) .
Table 2 : Substituent Effects on Reactivity
| Substituent | σ⁺ (Hammett) | λₘₐₓ (nm) |
|---|---|---|
| –H | 0 | 280 |
| –NO₂ | +1.27 | 320 |
| –OCH₃ | −0.78 | 265 |
Basic: What safety and handling protocols are recommended for this compound?
Answer:
While specific toxicity data is limited, protocols for thiadiazole derivatives include:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
